molecular formula C7H4BrF2I B6286738 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene CAS No. 2635937-87-8

1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene

Cat. No.: B6286738
CAS No.: 2635937-87-8
M. Wt: 332.91 g/mol
InChI Key: ODKCOBMLLCLSLA-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene is a halogenated aromatic compound with the molecular formula C7H4BrF2I. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with a methyl group. It is used in various fields, including organic synthesis and material science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a methylbenzene derivative. The process includes:

    Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).

    Fluorination: Introduction of fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Introduction of an iodine atom using iodine (I2) or iodinating agents like iodine monochloride (ICl) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Sulfuric acid (H2SO4) or aluminum chloride (AlCl3) as catalysts.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of advanced materials, including polymers and electronic devices.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development.

    Environmental Research: Studied for its impact on the environment and its potential use in environmental remediation.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene depends on the specific application and reaction it is involved in. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The presence of multiple halogen atoms makes it a versatile compound for forming new carbon-halogen bonds or replacing existing ones.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4,5-difluoro-2-methylbenzene
  • 2-Bromo-1,5-difluoro-3-methylbenzene
  • 1-Bromo-2,4-difluoro-3-methylbenzene

Uniqueness

1-Bromo-2,4-difluoro-5-iodo-3-methylbenzene is unique due to the specific arrangement of halogen atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

1-bromo-2,4-difluoro-5-iodo-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2I/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKCOBMLLCLSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)I)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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